4-甲氧基苄基异氰酸酯

描述

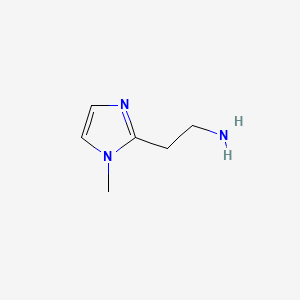

4-Methoxybenzyl isocyanate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various derivatives and related compounds that can provide insight into the chemical behavior and properties of 4-methoxybenzyl isocyanate. For instance, 4-methoxy-α-methylbenzyl alcohol is used as a protecting group for carboxylic acids, indicating that the 4-methoxybenzyl moiety can be a useful functional group in synthetic chemistry .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-methoxybenzyl alcohol and its derivatives. For example, 4-methoxy-α-methylbenzyl esters are synthesized from the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids . Additionally, the synthesis of oligoribonucleotides uses the 4-methoxybenzyl group as a protecting group, introduced via the reaction of adenosine with 4-methoxybenzyl bromide . These examples suggest that 4-methoxybenzyl isocyanate could potentially be synthesized through similar coupling reactions involving isocyanate groups.

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxybenzyl isocyanate has been characterized using various spectroscopic techniques. For instance, the copolymer of 4-methoxybenzyl methacrylate was characterized by Fourier transform infrared, 1H-NMR, and 13C-NMR . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined by IR, 1H NMR, and X-ray crystallography . These studies indicate that the 4-methoxybenzyl group can be structurally analyzed using common spectroscopic methods, which would also apply to 4-methoxybenzyl isocyanate.

Chemical Reactions Analysis

The chemical reactivity of the 4-methoxybenzyl group is highlighted in several papers. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that the 4-methoxybenzyl group can be removed under certain conditions, which could be relevant for the deprotection of 4-methoxybenzyl isocyanate . Additionally, the oxidative deblocking of the 4-methoxybenzyl thioether protecting group using tris(4-bromophenyl)ammoniumyl suggests that the 4-methoxybenzyl group can be selectively removed in the presence of other protecting groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing the 4-methoxybenzyl group have been studied. The copolymer of 4-methoxybenzyl methacrylate and isobornyl methacrylate was found to have a number-average molecular weight of 12,500 and a polydispersity index of 1.5. The thermal degradation kinetics of this copolymer were also investigated, providing activation energy values obtained by various methods . These findings suggest that the 4-methoxybenzyl group imparts certain physical and chemical properties to the polymers, which could be extrapolated to understand the properties of 4-methoxybenzyl isocyanate.

科学研究应用

聚合物合成与表征

4-甲氧基苄基异氰酸酯已用于共聚物的合成。Kurt 和 Kaya(2010 年)的一项研究涉及使用原子转移自由基聚合合成 4-甲氧基苄基甲基丙烯酸酯和异冰片基甲基丙烯酸酯的共聚物。使用傅里叶变换红外光谱、1H-NMR 和 13C-NMR 等多种技术证实了共聚物的结构特性。这项研究强调了 4-甲氧基苄基异氰酸酯在开发具有特定热和结构性质的新材料中的作用 (Kurt 和 Kaya,2010 年)。

药物化学

4-甲氧基苄基异氰酸酯衍生物因其生物活性而受到探索。Saleem 等人(2018 年)合成并表征了一种包含 4-甲氧基苄基异氰酸酯的化合物,该化合物显示出中等的酶抑制潜力。该化合物可能对控制阿尔茨海默病和糖尿病等疾病有影响 (Saleem 等人,2018 年)。

光催化应用

在光催化领域,4-甲氧基苄基异氰酸酯的衍生物 4-甲氧基苄醇已被研究用于在可见光照射下使用二氧化钛将其氧化成醛。Higashimoto 等人(2009 年)发现该过程表现出高转化率和选择性,表明在绿色化学和环境修复中具有潜在应用 (Higashimoto 等人,2009 年)。

酶促合成

在酶促合成中,4-甲氧基苄基异氰酸酯衍生物已用于关键药物中间体的不对称合成。Wu 等人(2020 年)报道了使用新发现的环己胺氧化酶合成关键右美沙芬中间体。该研究证明了 4-甲氧基苄基异氰酸酯衍生物在生物催化中用于生产对映体富集的药物中间体的效用 (Wu 等人,2020 年)。

安全和危害

4-Methoxybenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

作用机制

Target of Action

4-Methoxybenzyl isocyanate is an organic compound that serves as a building block in the synthesis of various organic substances It’s known to be used in the synthesis of 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and 1-(4-methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea .

Mode of Action

This reactivity is due to the isocyanate group (-N=C=O), which can form covalent bonds with nucleophilic groups in biological molecules .

Biochemical Pathways

It’s known that isocyanates can affect various biochemical pathways due to their reactivity with biological molecules .

Pharmacokinetics

It’s known that isocyanates, in general, can be rapidly absorbed and distributed in the body, metabolized, and excreted .

Result of Action

It’s known that isocyanates can cause various cellular effects due to their reactivity with biological molecules .

Action Environment

The action of 4-Methoxybenzyl isocyanate can be influenced by various environmental factors. For instance, exposure to moist air or water can affect the stability of isocyanates . Furthermore, the compound should be stored at a temperature of 2-8°C under inert gas, indicating that temperature and oxygen levels can influence its stability .

属性

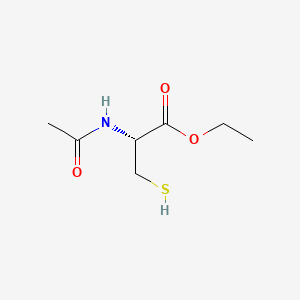

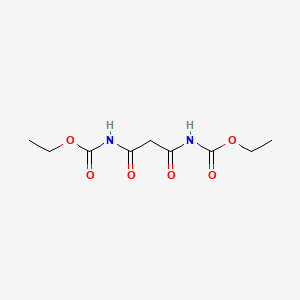

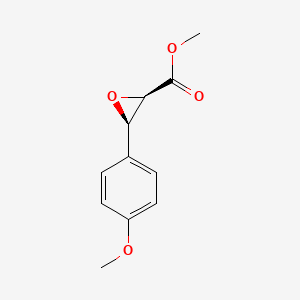

IUPAC Name |

1-(isocyanatomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBHVARIMDDOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205220 | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzyl isocyanate | |

CAS RN |

56651-60-6 | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, p-methoxybenzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)